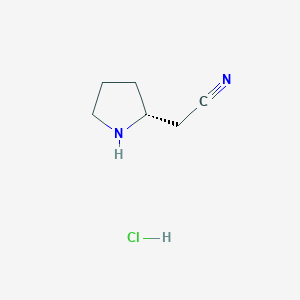

(R)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride

Description

(R)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride is a chiral nitrile derivative featuring a pyrrolidine ring substituted with an acetonitrile group. The compound’s stereochemistry at the pyrrolidine C2 position (R-configuration) is critical for its biological and chemical properties. It is commonly used in pharmaceutical synthesis, particularly as a precursor for ligands or active pharmaceutical ingredients (APIs) requiring stereochemical precision .

Properties

IUPAC Name |

2-[(2R)-pyrrolidin-2-yl]acetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-3,5H2;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAACCSVWIKYDN-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CC#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride typically involves the reaction of pyrrolidine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride may involve more scalable and efficient methods. Flow microreactor systems have been developed to facilitate the continuous production of such compounds, offering advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

Types of Reactions

®-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride has been investigated for its potential as a therapeutic agent. Its chiral nature allows for selective interactions with biological targets, crucial for drug design.

Case Study:

Research has demonstrated its interactions with various receptors and enzymes, showing promise in developing drugs targeting specific pathways. For instance, studies focused on its affinity for histamine receptors indicate potential applications in treating allergic reactions and other histamine-related disorders.

Organic Synthesis

As an intermediate in organic synthesis, (R)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride is utilized to create more complex molecules. Its versatility facilitates the development of various compounds with distinct biological activities.

Notable Reactions:

- Utilized in the synthesis of other pyrrolidine derivatives.

- Acts as a building block for synthesizing pharmaceuticals and agrochemicals.

The compound exhibits notable biological activities due to its ability to selectively bind to certain receptors. This property is essential for its role in drug development.

Biological Studies:

Research indicates that (R)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride interacts with:

- Receptors: Specific studies have shown binding affinity to neurotransmitter receptors, indicating potential roles in neuropharmacology.

- Enzymes: Investigations into enzyme inhibition suggest applications in metabolic regulation and disease treatment.

Mechanism of Action

The mechanism of action of ®-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Enantiomers

(a) (S)-2-(Pyrrolidin-2-yl)acetonitrile Hydrochloride

- CAS : 726139-60-2 (ethyl ester variant) .

- Similarity Score: 0.84 (non-hydrochloride form) .

- Key Difference : The (S)-enantiomer exhibits opposite stereochemistry, which may lead to divergent interactions in chiral environments (e.g., enzyme binding). Enantiomeric pairs like this are often studied for their contrasting pharmacological activities .

(b) 2-(Pyridin-4-yl)acetonitrile Hydrochloride

- CAS : 92333-25-0 .

- Molecular Formula : C₇H₇ClN₂

- Key Difference : Replaces the pyrrolidine ring with a pyridine ring. The aromatic pyridine enhances π-π stacking interactions but reduces basicity compared to the saturated pyrrolidine. This compound is more lipophilic, affecting its solubility and metabolic stability .

(c) (1H-Pyrrol-2-yl)acetonitrile

Physicochemical and Functional Group Comparisons

Table 1: Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Solubility (Polar Solvents) |

|---|---|---|---|---|

| (R)-2-(Pyrrolidin-2-yl)acetonitrile HCl | 340040-67-7 | C₆H₁₁ClN₂ | Pyrrolidine, nitrile, HCl | High |

| (S)-2-(Pyrrolidin-2-yl)acetic acid HCl | 439918-59-9 | C₆H₁₂ClNO₂ | Pyrrolidine, carboxylic acid | Moderate |

| 2-(Pyridin-4-yl)acetonitrile HCl | 92333-25-0 | C₇H₇ClN₂ | Pyridine, nitrile, HCl | Moderate |

| (1H-Pyrrol-2-yl)acetonitrile | 50551-29-6 | C₆H₆N₂ | Pyrrole, nitrile | Low |

Key Findings :

Salt Forms : Hydrochloride salts (e.g., 340040-67-7) generally exhibit higher solubility than free bases or neutral analogues (e.g., 50551-29-6) .

Ring Systems : Pyrrolidine derivatives (saturated) are more basic and flexible, whereas pyridine/pyrrole analogues (aromatic) are rigid and less reactive in proton-dependent reactions .

Functional Groups : Nitriles offer reactivity toward hydrolysis to carboxylic acids or reduction to amines, while carboxylic acids (e.g., 439918-59-9) are less reactive but more stable .

Handling and Stability Considerations

Biological Activity

(R)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride is a chiral compound with significant potential in pharmacology and medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C6H11ClN2

- Molecular Weight : 146.62 g/mol

- Structure : The compound features a pyrrolidine ring and a nitrile functional group, which contribute to its biological activity.

The biological activity of (R)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride is primarily attributed to its ability to interact selectively with various biological targets, including receptors and enzymes. Its chiral nature allows for specific binding interactions, which is crucial for its therapeutic potential. The compound may modulate signaling pathways by inhibiting or activating these targets, leading to various pharmacological effects.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of (R)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride. It has shown promise in various seizure models, demonstrating efficacy comparable to established anticonvulsants. For instance:

- Model : Maximal Electroshock (MES) Test

- Results : Significant reduction in seizure duration and frequency compared to control groups.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.25 mg/mL |

| Bacillus subtilis | 1.25 mg/mL |

| Klebsiella pneumoniae | 0.625 mg/mL |

| Candida albicans | 0.156 mg/mL |

These findings suggest that (R)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride could be a candidate for further development as an antimicrobial agent.

Case Studies

-

Seizure Model Study :

- Objective : To evaluate the anticonvulsant efficacy of (R)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride.

- Method : Administered in varying doses to animal models.

- Outcome : Demonstrated a dose-dependent reduction in seizure activity, with optimal doses showing significant improvements over traditional treatments.

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial activity against selected pathogens.

- Method : Disc diffusion method and broth dilution assays were employed.

- Outcome : The compound exhibited potent antibacterial effects, particularly against Klebsiella pneumoniae, indicating its potential use in treating infections caused by resistant strains.

Research Findings

Research has consistently pointed to the promising biological activities of (R)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride:

- A study noted its selective binding affinity towards certain receptors, enhancing its therapeutic profile compared to other compounds in its class .

- In vitro studies demonstrated apoptosis induction in cancer cell lines, suggesting potential anticancer applications .

- Pharmacokinetic profiling indicated improved solubility and bioavailability when formulated as a hydrochloride salt .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.